Selective Cathepsin L Inhibition with Oral Bioactivity vs. Broad-Spectrum, Nanomolar Inhibitors
Asperglaucide selectively inhibits cathepsin L with an IC50 of 12 μM and cathepsin B with an IC50 of 49 μM, demonstrating a 4.1-fold selectivity for cathepsin L [1]. This micromolar potency and selectivity profile contrasts sharply with broad-spectrum, irreversible cysteine protease inhibitors like E-64, which inhibit cathepsin L with an IC50 of 2.5 nM—a difference of over 4,800-fold [2]. Asperglaucide is also orally active, a property not shared by the highly potent, peptide-based inhibitor E-64 [3].
| Evidence Dimension | Cathepsin L Inhibition (IC50) and Oral Bioactivity |
|---|---|
| Target Compound Data | IC50: 12 μM (Cathepsin L), 49 μM (Cathepsin B); Orally active |
| Comparator Or Baseline | E-64: IC50 = 2.5 nM (Cathepsin L); Not orally bioavailable |
| Quantified Difference | 4,800-fold lower potency (Asperglaucide is less potent); Asperglaucide is orally active, E-64 is not. |
| Conditions | In vitro enzyme inhibition assays; in vivo oral administration studies (species not specified). |
Why This Matters
For researchers investigating cathepsin L-mediated pathways without inducing the pleiotropic effects of nanomolar, irreversible inhibition, Asperglaucide provides a controllable, reversible, and orally administrable alternative, enabling more nuanced in vivo studies.
- [1] Isshiki, K., Asai, Y., Tanaka, S., Nishio, M., Uchida, T., Okuda, T., Komatsubara, S., & Sakurai, N. (2001). Aurantiamide acetate, a selective cathepsin inhibitor, produced by Aspergillus penicilloides. Bioscience, Biotechnology, and Biochemistry, 65(5), 1195-1197. https://doi.org/10.1271/bbb.65.1195 View Source
- [2] Biocompare. (n.d.). E-64 from Cayman Chemical. Retrieved from https://www.biocompare.com/25122-E-64/ View Source
- [3] Probes & Drugs Portal. (n.d.). Asperglaucide (PD126697). Retrieved from https://www.probes-drugs.org/compound/PD126697/ View Source
